![molecular formula C12H8ClF3N4O3 B2358861 N~4~-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamid CAS No. 338397-36-7](/img/structure/B2358861.png)
N~4~-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide is a useful research compound. Its molecular formula is C12H8ClF3N4O3 and its molecular weight is 348.67. The purity is usually 95%.
BenchChem offers high-quality N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
Die Trifluormethylpyridin-(TFMP)-Einheit innerhalb der Verbindung ist in der Agrochemie von Bedeutung. Sie wird bei der Synthese von Verbindungen verwendet, die Nutzpflanzen vor Schädlingen schützen. Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und des Pyridinrings trägt zur biologischen Aktivität dieser Derivate bei .
Pharmazeutische Entwicklung
Mehrere pharmazeutische Produkte enthalten die TFMP-Gruppe, da sie die biologische Aktivität beeinflussen kann. Diese Verbindung mit ihrem TFMP-Kern könnte an der Entwicklung neuer Medikamente beteiligt sein, insbesondere als potenzielles Zwischenprodukt bei der Synthese von Verbindungen mit den gewünschten pharmakologischen Wirkungen .
Veterinärmedizin
Ähnlich wie bei der Verwendung in Humanpharmazeutika werden TFMP-Derivate auch in der Veterinärmedizin eingesetzt. Die fragliche Verbindung könnte als Vorläufer oder Wirkstoff in veterinärmedizinischen Arzneimitteln dienen .
Organische Synthese
Die aktiven Gruppen der Verbindung machen sie zu einem wertvollen Katalysator, Reagenz oder Zwischenprodukt in organischen Synthesereaktionen. Ihre hohe Reaktivität kann zur Konstruktion komplexer Moleküle genutzt werden .
Neurologische Forschung
Die TFMP-Gruppe wurde in Verbindungen identifiziert, die als Neurotransmitter-Rezeptor-Antagonisten wirken. Dies deutet auf potenzielle Anwendungen in der neurologischen Forschung hin, insbesondere bei der Untersuchung von Schmerzbahnen und der Entwicklung von Behandlungen für verwandte Erkrankungen .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence their interaction with biological targets.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines can influence their pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antimicrobial and antifungal effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
4-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O3/c1-4-7(8(9(17)21)20-23-4)11(22)19-10-6(13)2-5(3-18-10)12(14,15)16/h2-3H,1H3,(H2,17,21)(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNOKWYHRIGUMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
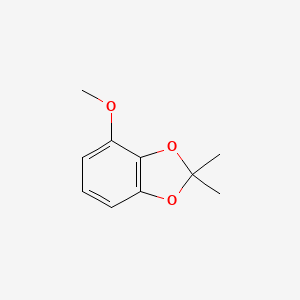
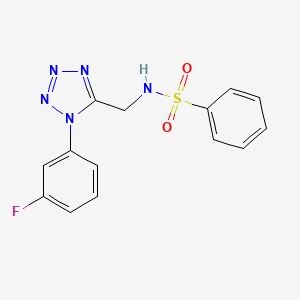
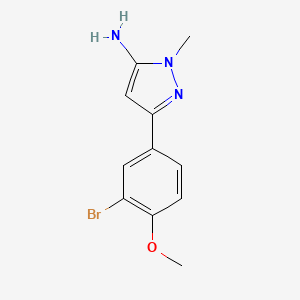
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide](/img/structure/B2358785.png)
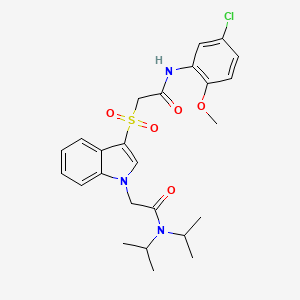
![4-[2-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2358788.png)
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2358789.png)
![methyl 5,5,7,7-tetramethyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2358790.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2358792.png)
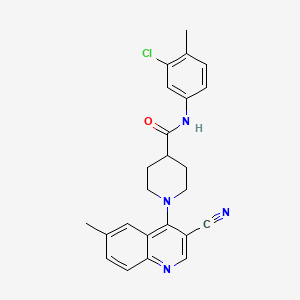
![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2358795.png)
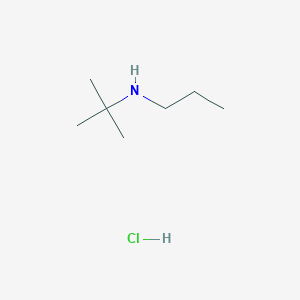
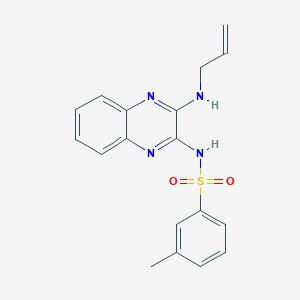
![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2358801.png)
